4,7-Dimethyl-2-(pyridin-3-yl)indoline
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Overview
Description
4,7-Dimethyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridine ring attached to an indoline structure, which is further substituted with two methyl groups at positions 4 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simple indole structure.
4,7-Dimethylindole: Similar structure but without the pyridine moiety.
2-(Pyridin-3-yl)indole: Lacks the methyl groups at positions 4 and 7.
Uniqueness
4,7-Dimethyl-2-(pyridin-3-yl)indoline is unique due to the presence of both the pyridine ring and the methyl substitutions, which can enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-5-6-11(2)15-13(10)8-14(17-15)12-4-3-7-16-9-12/h3-7,9,14,17H,8H2,1-2H3 |
InChI Key |
YKACXVXNIVGQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC2=C(C=C1)C)C3=CN=CC=C3 |
Origin of Product |
United States |
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